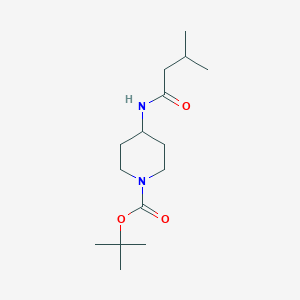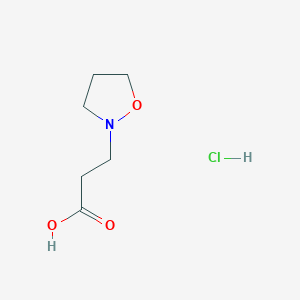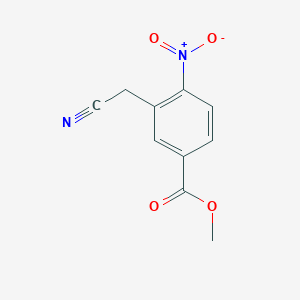
5-(4-Pentyloxyphenyl)thiophene-2-boronic acid
Overview
Description
Thiophene boronic acids, such as Thiophene-2-boronic acid, are commonly used in organic synthesis . They are valuable building blocks and are often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of boronic acids and their esters often involves catalytic processes . Protodeboronation, a process where boronic esters are converted to other functional groups, is a key step in many of these syntheses .
Molecular Structure Analysis
The molecular structure of thiophene boronic acids typically includes a thiophene ring with a boronic acid or boronic ester group attached . The exact structure would depend on the specific compound.
Chemical Reactions Analysis
Thiophene boronic acids are often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene boronic acids would depend on the specific compound. For example, Thiophene-2-boronic acid pinacol ester has a molecular weight of 210.10 and is a powder or crystal at room temperature .
Scientific Research Applications
Suzuki–Miyaura Coupling
5-(4-Pentyloxyphenyl)thiophene-2-boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used for forming carbon–carbon bonds and involves the coupling of organoboron compounds with aryl or vinyl halides using a palladium catalyst. The mild reaction conditions and functional group tolerance of SM coupling contribute to its popularity in synthetic chemistry .
Hydromethylation via Catalytic Protodeboronation
A recent development involves the catalytic protodeboronation of alkyl boronic esters, including our compound. This method allows for the formal anti-Markovnikov hydromethylation of alkenes, a transformation with synthetic utility .
Hydrolysis Studies and pH Dependence
Researchers have investigated the hydrolysis of phenylboronic pinacol esters , which includes similar boronic acid derivatives. The kinetics of hydrolysis depend on substituents in the aromatic ring and are significantly influenced by pH, especially at physiological pH .
Mechanism of Action
Target of Action
The primary targets of 5-(4-Pentyloxyphenyl)thiophene-2-boronic acid are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
Organoboron compounds, in general, are known for their stability, ready preparation, and environmentally benign nature . These properties likely contribute to the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of 5-(4-Pentyloxyphenyl)thiophene-2-boronic acid is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The synthetic utility of organoboron compounds can be tempered by their sensitivity to air and moisture .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-pentoxyphenyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3S/c1-2-3-4-11-19-13-7-5-12(6-8-13)14-9-10-15(20-14)16(17)18/h5-10,17-18H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKJKEJEICRSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(C=C2)OCCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218403 | |
| Record name | Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pentyloxyphenyl)thiophene-2-boronic acid | |
CAS RN |
1310404-97-7 | |
| Record name | Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3059753.png)
![5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3059754.png)
![([1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B3059757.png)
![{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B3059758.png)
![4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride](/img/structure/B3059761.png)
![{[1-(Methoxymethyl)cyclopentyl]methyl}amine hydrochloride](/img/structure/B3059762.png)

![[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059765.png)
